molecular formula C10H8ClNO2S B8031834 1-(benzenesulfonyl)-2-chloro-1H-pyrrole

1-(benzenesulfonyl)-2-chloro-1H-pyrrole

Cat. No.: B8031834
M. Wt: 241.69 g/mol
InChI Key: PSPIKRLCDNEKSC-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-2-chloro-1H-pyrrole is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a benzenesulfonyl group attached to a pyrrole ring, with a chlorine atom at the second position of the pyrrole

Preparation Methods

The synthesis of 1-(benzenesulfonyl)-2-chloro-1H-pyrrole can be achieved through several routes. One common method involves the reaction of benzenesulfonyl chloride with 2-chloropyrrole under suitable conditions. The reaction typically requires a base, such as triethylamine, to facilitate the formation of the desired product. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature .

Industrial production methods for this compound may involve more efficient and scalable processes. For example, the use of continuous flow reactors can enhance the yield and purity of the product while minimizing the reaction time and waste generation .

Comparison with Similar Compounds

1-(Benzenesulfonyl)-2-chloro-1H-pyrrole can be compared with other sulfonyl chlorides, such as benzenesulfonyl chloride and toluenesulfonyl chloride.

Similar compounds include:

These compounds differ in their substituents and reactivity, making them suitable for different applications in organic synthesis and industrial processes .

Properties

IUPAC Name

1-(benzenesulfonyl)-2-chloropyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S/c11-10-7-4-8-12(10)15(13,14)9-5-2-1-3-6-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSPIKRLCDNEKSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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